1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine
Overview
Description
1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.2 g/mol It is known for its unique structure, which includes a cyclopropane ring attached to a pyridine ring substituted with a methoxy group
Preparation Methods
The synthesis of 1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine typically involves the cyclopropanation of a pyridine derivative. One common method includes the reaction of 2-methoxypyridine with a cyclopropanating agent under specific conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. The exact synthetic routes and reaction conditions can vary depending on the desired scale and application.
Chemical Reactions Analysis
1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The methoxy and amine groups play crucial roles in its reactivity and interactions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine can be compared with other similar compounds, such as:
1-(2-Methoxypyridin-4-YL)cyclopropane: Lacks the amine group, leading to different reactivity and applications.
1-(2-Hydroxypyridin-4-YL)cyclopropanamine:
1-(2-Methoxypyridin-4-YL)cyclopropane-1-carboxylic acid: Contains a carboxylic acid group, leading to different reactivity and uses.
Properties
IUPAC Name |
1-(2-methoxypyridin-4-yl)cyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-12-8-6-7(2-5-11-8)9(10)3-4-9/h2,5-6H,3-4,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLFJTYXBSUGCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C2(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201271606 | |
Record name | 1-(2-Methoxy-4-pyridinyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201271606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060806-99-6 | |
Record name | 1-(2-Methoxy-4-pyridinyl)cyclopropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060806-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methoxy-4-pyridinyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201271606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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